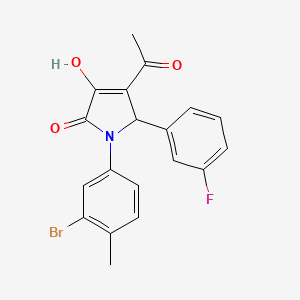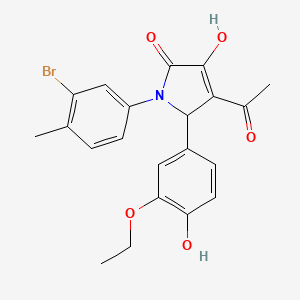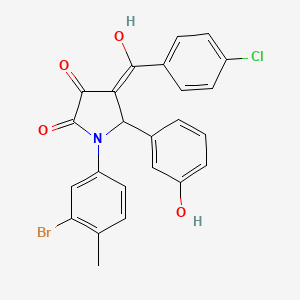
4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Overview
Description
4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound Its structure includes a pyrrolone core with various substituents, including acetyl, bromo, methyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of Substituents: The bromo, methyl, and fluorophenyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions.
Acetylation: The acetyl group can be added using acetyl chloride or acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceuticals: Potential use in developing new medications, particularly if it shows activity against specific biological targets.
Industry
Material Science: Applications in creating new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-1-phenyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Lacks the bromo and methyl groups.
4-acetyl-1-(3-bromo-4-methylphenyl)-5-phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Lacks the fluorophenyl group.
Uniqueness
The presence of the bromo, methyl, and fluorophenyl groups in 4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer unique chemical and biological properties, such as increased reactivity or specific biological activity.
Properties
IUPAC Name |
3-acetyl-1-(3-bromo-4-methylphenyl)-2-(3-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFNO3/c1-10-6-7-14(9-15(10)20)22-17(12-4-3-5-13(21)8-12)16(11(2)23)18(24)19(22)25/h3-9,17,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVHGBGDDFHTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC(=CC=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4297374.png)
![N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4297390.png)
![N-[5-(BENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]-3-NITROBENZENE-1-SULFONAMIDE](/img/structure/B4297398.png)
![N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4297409.png)
![4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4297410.png)
![N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4297417.png)
![N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE](/img/structure/B4297423.png)
![4-CHLORO-N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4297432.png)
![2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297440.png)
![N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzamide](/img/structure/B4297447.png)
![5-chloro-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297448.png)


![4-(1-acetyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4297482.png)
